Benzofuran-4-carboxylic acid
Overview
Description
Benzofuran-4-carboxylic acid is a heterocyclic organic compound that features a benzene ring fused to a furan ring with a carboxylic acid group at the fourth position. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Benzofuran compounds, including Benzofuran-4-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, some substituted benzofurans have shown dramatic anticancer activities .
Mode of Action
For instance, some benzofuran derivatives have been found to exhibit significant inhibitory activity on ET-1-induced contraction in the rat thoracic aortic ring .
Biochemical Pathways
Benzofuran compounds are involved in various biochemical pathways due to their diverse pharmacological activities . For instance, they have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease . They have also been developed and utilized as anticancer agents .
Pharmacokinetics
It’s known that the bioavailability of benzofuran derivatives is an important factor in their effectiveness as therapeutic agents .
Result of Action
The result of the action of this compound at the molecular and cellular level is largely dependent on its specific targets and mode of action. For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
Benzofuran-4-carboxylic acid, like other benzofuran compounds, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For example, benzofuran derivatives have been found to exhibit potent antibacterial activity when the 4-position of the nucleus is substituted with halogens or hydroxyl groups .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, some substituted benzofurans have been found to have dramatic anticancer activities . They have significant cell growth inhibitory effects on different types of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. For instance, benzofuran carboxylic acid derivatives have shown remarkable activity against P. aeruginosa and S. pyogenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4-carboxylic acid can be achieved through several methods. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzofuran-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, polymers, and other industrial materials.
Comparison with Similar Compounds
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness: Benzofuran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the fourth position allows for unique interactions and reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
1-benzofuran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPIZKLEVLUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624785 | |
Record name | 1-Benzofuran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166599-84-4 | |
Record name | 1-Benzofuran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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